7-Bromo-2-fluorobenzo[b]thiophene
Description
7-Bromo-2-fluorobenzo[b]thiophene is a halogenated derivative of benzo[b]thiophene, a sulfur-containing heterocycle. The compound features a bromine atom at the 7-position and a fluorine atom at the 2-position of the fused aromatic ring system. This substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. Benzo[b]thiophene derivatives are widely studied due to their biological activity, including antimicrobial, antifungal, and antitumor effects .
Properties
Molecular Formula |
C8H4BrFS |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
7-bromo-2-fluoro-1-benzothiophene |
InChI |
InChI=1S/C8H4BrFS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H |
InChI Key |
TZWDHOKFJCBBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-fluorobenzo[b]thiophene typically involves the bromination and fluorination of a benzothiophene precursor. One common method includes the bromination of 2-fluorobenzothiophene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.
Major Products:
Substitution Products: Amino or thiol derivatives.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
7-Bromo-2-fluorobenzo[b]thiophene is used extensively in scientific research due to its versatile reactivity and structural properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents. In industry, it is used in the synthesis of advanced materials like organic semiconductors and light-emitting diodes .
Mechanism of Action
The mechanism of action of 7-Bromo-2-fluorobenzo[b]thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets, influencing biological pathways involved in disease processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituent positions are summarized below:
Key Observations :
- Electron Effects : Bromine and fluorine substituents (as in this compound) reduce electron density in the aromatic system, enhancing electrophilic substitution resistance compared to methyl or hydroxymethyl groups .
- Steric Influence : Bulkier substituents (e.g., benzyl in 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene) hinder reactivity at the thiophene ring .
Physicochemical Properties
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
